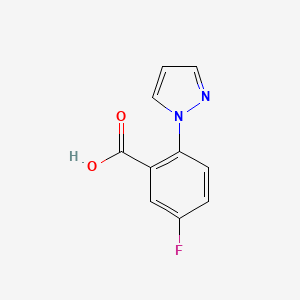

5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid

Description

Properties

IUPAC Name |

5-fluoro-2-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-2-3-9(8(6-7)10(14)15)13-5-1-4-12-13/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTTZTDHHFSDKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152964-04-9 | |

| Record name | 5-fluoro-2-(1H-pyrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic Acid

Abstract

5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid is a valuable fluorinated building block in medicinal chemistry and drug discovery programs. Its synthesis is a critical step for the development of various pharmaceutical candidates. This guide provides an in-depth analysis of the synthetic routes to this compound, focusing on the mechanistic principles, experimental protocols, and practical considerations necessary for successful laboratory execution. We will explore the prevalent synthetic strategies, primarily centered around nucleophilic aromatic substitution (SNAr) and copper-catalyzed Ullmann condensation, offering a detailed, step-by-step protocol for the most reliable approach. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this synthesis.

Introduction and Retrosynthetic Analysis

The strategic incorporation of a pyrazole moiety onto a fluorinated benzoic acid scaffold is a common tactic in drug design. The pyrazole ring can act as a versatile pharmacophore, while the fluorine atom can modulate physicochemical properties such as metabolic stability and binding affinity. This compound serves as a key intermediate for more complex molecular architectures.

A retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform the most logical synthetic strategies:

-

C-N Bond Disconnection: This is the most intuitive approach, involving the formation of the bond between the pyrazole nitrogen and the aromatic ring. This disconnection points towards two major reaction classes:

-

C-C Bond Disconnection: This less common approach would involve forming a C-C bond, for instance, by carboxylating a pre-formed pyrazolyl-fluorobenzene derivative. This is generally a more complex and lower-yielding strategy.

Based on efficiency, atom economy, and the availability of starting materials, the C-N bond formation strategy is overwhelmingly favored in the literature and in practice. This guide will focus on this superior approach.

Prevailing Synthetic Methodologies: A Comparative Overview

Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is arguably the most direct and frequently employed method for synthesizing the title compound. The reaction's viability hinges on the electronic properties of the aryl halide. The presence of two electron-withdrawing groups (a fluorine atom and a carboxylic acid) ortho and para to the leaving group (the second fluorine atom) sufficiently activates the aromatic ring towards nucleophilic attack.[4][5]

The general transformation is as follows: 2,5-Difluorobenzoic Acid + 1H-Pyrazole → this compound

Causality and Mechanistic Insight: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. A strong base (e.g., K₂CO₃, NaH, or an organic base like DBU) is crucial for deprotonating the pyrazole, thereby increasing its nucleophilicity. The choice of a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), is critical. These solvents can solvate the cation of the base while leaving the pyrazole anion relatively "naked" and highly reactive. The fluoride leaving group is highly electronegative, which enhances the rate of the nucleophilic attack.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic and robust method for forming aryl-N bonds.[1][2] While traditional Ullmann conditions required harsh temperatures and stoichiometric amounts of copper, modern protocols often utilize catalytic amounts of a copper(I) source (e.g., CuI) with a ligand to facilitate the reaction under milder conditions.[3][6]

The general transformation is: 2-Bromo-5-fluorobenzoic Acid + 1H-Pyrazole --[Cu(I), Ligand, Base]--> this compound

Causality and Mechanistic Insight: The catalytic cycle is believed to involve the formation of a copper(I)-pyrazolide species. This species then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired N-arylpyrazole and regenerates the copper(I) catalyst. The ligand (often a diamine or phenanthroline derivative) stabilizes the copper center and facilitates the key steps of the catalytic cycle. This method is particularly useful when the aryl halide is less activated, such as a bromo or iodo derivative, where a direct SNAr might be sluggish.

Recommended Experimental Protocol: SNAr Approach

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the SNAr route, which is generally preferred for its operational simplicity and cost-effectiveness when using activated fluoroarenes.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 2,5-Difluorobenzoic Acid | 158.10 | 10.0 g | 1.0 |

| 1H-Pyrazole | 68.08 | 4.7 g | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 19.5 g | 2.25 |

| Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Hydrochloric Acid (2M) | - | ~150 mL | - |

| Ethyl Acetate | - | 300 mL | - |

| Brine (Saturated NaCl) | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2,5-difluorobenzoic acid (10.0 g, 63.2 mmol), 1H-pyrazole (4.7 g, 69.5 mmol), and potassium carbonate (19.5 g, 141.1 mmol).

-

Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 2,5-difluorobenzoic acid is consumed (typically 4-6 hours).

-

Work-up - Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into 400 mL of ice-cold water. Acidify the aqueous solution to a pH of ~2-3 by the dropwise addition of 2M hydrochloric acid. A precipitate will form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove any residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford this compound as a white to off-white solid.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the recommended SNAr synthesis protocol.

Caption: Experimental workflow for the SNAr synthesis.

Mechanistic Diagram

The diagram below outlines the accepted two-step addition-elimination mechanism for the nucleophilic aromatic substitution.

Caption: SNAr addition-elimination mechanism.

Troubleshooting and Optimization

-

Low Yield:

-

Incomplete Reaction: Ensure the reaction has gone to completion using TLC/HPLC. If not, extend the reaction time or slightly increase the temperature (e.g., to 120 °C).

-

Insufficient Base: The base is critical for deprotonating the pyrazole. Ensure the potassium carbonate is anhydrous and finely powdered for maximum surface area. Using a stronger base like sodium hydride (NaH) in an appropriate solvent can be considered, but requires more stringent anhydrous conditions.

-

Work-up Losses: Ensure the pH during acidification is low enough (~2) to fully protonate the carboxylic acid, maximizing its precipitation and extraction into the organic phase.

-

-

Side Products:

-

Disubstitution: While sterically hindered, reaction at the C-5 position of the benzoic acid is a theoretical possibility, though unlikely under these conditions. HPLC and NMR analysis will confirm the regioselectivity.

-

Decarboxylation: At excessively high temperatures (>150 °C), decarboxylation can become a competing side reaction. Maintain the recommended temperature range.

-

Safety Considerations

-

2,5-Difluorobenzoic Acid: Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dimethylformamide (DMF): A skin and respiratory irritant and a suspected teratogen. Always handle DMF in a well-ventilated fume hood.

-

Potassium Carbonate: An irritant. Avoid inhalation of dust.

-

Hydrochloric Acid: Corrosive. Handle with care. The acidification step is exothermic and should be performed slowly and with cooling.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a nucleophilic aromatic substitution reaction between 2,5-difluorobenzoic acid and pyrazole. This method offers high yields, operational simplicity, and is economically viable. A thorough understanding of the underlying SNAr mechanism, careful control of reaction conditions, and a meticulous work-up procedure are paramount for success. The alternative Ullmann condensation provides a valuable option, particularly for less activated aryl halides. This guide provides the necessary technical foundation for researchers to confidently and safely execute this important synthesis.

References

-

Deprez-Poulain, R., et al. (2011). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European Journal of Medicinal Chemistry, 46(9), 3867-76. Available at: [Link]

-

Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. Available at: [Link]

- Google Patents. (2022). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.

-

Kaur, R., et al. (2018). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PLoS One, 13(10), e0205829. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

-

Lee, D. Y., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(9), 1041. Available at: [Link]

-

Leroux, F. R., et al. (2007). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Tetrahedron, 63(35), 8444-8456. Available at: [Link]

-

Douglas, J. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(41), 17483–17492. Available at: [Link]

-

Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(47), 16368-16388. Available at: [Link]

- Google Patents. (2004). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

-

Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available at: [Link]

Sources

- 1. Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic Acid: Properties, Synthesis, and Applications

Abstract: 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid is a heterocyclic organic compound that stands at the intersection of several key motifs in modern medicinal chemistry. It integrates a pyrazole ring, a known pharmacophore with a wide spectrum of biological activities, with a fluorinated benzoic acid scaffold. The strategic placement of a fluorine atom can significantly enhance pharmacokinetic properties such as metabolic stability and target-binding affinity. This technical guide provides a comprehensive overview of the chemical and physical properties, a validated synthesis protocol, reactivity profile, and the potential applications of this compound, particularly for researchers and professionals in drug discovery and development.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. While this specific isomer is not extensively cataloged, its properties can be reliably predicted based on established chemical principles and data from closely related analogues.

Table 1: Core Compound Identifiers

| Property | Value | Source/Method |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₁₀H₇FN₂O₂ | Calculated |

| Molecular Weight | 206.18 g/mol | Calculated |

| CAS Number | Not assigned / Not broadly available. | --- |

| Canonical SMILES | C1=CC(=C(C=C1F)C(=O)O)N2C=CC=N2 | --- |

| Analogue CAS | 55317-53-8 (for 2-(1H-Pyrazol-1-yl)benzoic acid) | [1] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale and Field Insights |

| Appearance | White to off-white crystalline powder | Based on analogue compounds like 2-(1H-Pyrazol-1-yl)benzoic acid.[1] |

| Melting Point | >150 °C (Decomposition may occur) | The rigid, planar structure with potential for strong intermolecular hydrogen bonding (acid dimerization, N---H-O) suggests a high melting point. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate). | The carboxylic acid group provides some aqueous solubility, especially at basic pH. The aromatic core confers solubility in organic solvents. |

| pKa | Carboxylic Acid (pKa₁): ~3.5-4.5 Pyrazole (pKa₂ of conjugate acid): ~2.0-2.5 | The fluorine atom's electron-withdrawing effect will slightly increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). The pyrazole ring is a weak base. |

Spectroscopic and Structural Characterization

A precise structural confirmation is paramount for any research compound. The following spectroscopic data are predicted based on the analysis of its constituent parts and published data for similar structures.[2][3][4]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

-

δ ~13.0-13.5 ppm (s, 1H, -COOH): The carboxylic acid proton is typically a broad singlet, highly deshielded.

-

δ ~8.5 ppm (d, J≈2.5 Hz, 1H, Pyrazole H-5): The proton on the pyrazole ring adjacent to the imine nitrogen.

-

δ ~7.8-8.0 ppm (m, 2H, Pyrazole H-3 & Benzoic H-6): These protons are in close proximity and may appear as a complex multiplet. H-6 is ortho to the carboxylic acid.

-

δ ~7.5-7.7 ppm (m, 2H, Benzoic H-3 & H-4): Protons on the benzoic acid ring, showing coupling to each other and to the fluorine atom.

-

δ ~6.6 ppm (t, J≈2.2 Hz, 1H, Pyrazole H-4): The proton at the 4-position of the pyrazole ring, appearing as a triplet due to coupling with H-3 and H-5.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

-

δ ~165-168 ppm (-COOH): Carboxylic acid carbon.

-

δ ~158-162 ppm (d, ¹JCF ≈ 250 Hz, C-F): The carbon directly bonded to fluorine will show a large coupling constant.

-

δ ~142-145 ppm (Pyrazole C-5): Aromatic carbons of the pyrazole ring.

-

δ ~128-135 ppm (Multiple signals): Aromatic carbons from both rings.

-

δ ~110-115 ppm (Pyrazole C-4): Aromatic carbons of the pyrazole ring.

FT-IR Spectroscopy (KBr Pellet)

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[5]

-

~1600, ~1480 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and pyrazole rings.

-

~1250-1100 cm⁻¹ (strong): C-F stretching vibration.

Synthesis and Reactivity

Representative Synthesis Protocol

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. The electron-withdrawing nature of the carboxyl and fluoro groups activates the 2-position of the benzoic acid ring for substitution by the pyrazole nucleophile.

Reaction: 2,5-Difluorobenzoic acid + 1H-Pyrazole → this compound

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2,5-difluorobenzoic acid in anhydrous dimethylformamide (DMF).

-

Base Addition: Add 2.5 equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to the solution. This deprotonates the pyrazole, increasing its nucleophilicity.

-

Nucleophile Addition: Add 1.2 equivalents of 1H-pyrazole to the stirring suspension.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-16 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Acidification: Carefully acidify the aqueous solution to a pH of ~2-3 using 2M hydrochloric acid (HCl). This protonates the carboxylate, causing the product to precipitate.

-

Isolation & Purification: Collect the resulting solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality Note: The choice of a polar aprotic solvent like DMF is critical as it effectively solvates the potassium cation without interfering with the nucleophile. The excess base ensures complete generation of the pyrazolide anion for an efficient reaction rate.

Reactivity Profile

The reactivity is dominated by its three key functional components:

-

Carboxylic Acid: Undergoes standard reactions such as esterification (with alcohols under acidic catalysis) and amidation (via activation to an acyl chloride or using coupling reagents like HATU or EDC). These reactions are fundamental for creating libraries of derivatives for structure-activity relationship (SAR) studies.

-

Pyrazole Ring: While generally stable, the pyrazole ring can undergo electrophilic substitution (e.g., nitration, halogenation), typically at the C4 position. However, these reactions often require harsh conditions.

-

Fluorinated Benzene Ring: The fluorine atom is a poor leaving group for nucleophilic aromatic substitution under normal conditions. Its primary role is electronic, modulating the acidity of the benzoic acid and influencing the molecule's overall pharmacokinetic profile.

Applications in Research and Drug Development

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[5][6][7][8] The title compound serves as a valuable building block for developing novel therapeutics.

-

Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent anti-inflammatory activity, famously exemplified by drugs like Celecoxib. The 2-(pyrazol-1-yl)benzoic acid framework can be used to design novel COX-2 inhibitors or other anti-inflammatory agents.[7]

-

Antimicrobial Agents: The fusion of pyrazole and benzoic acid moieties has been explored in the development of potent antibacterial agents, including those effective against resistant strains like MRSA.[5][9]

-

Anticancer Therapeutics: Pyrazole derivatives have been extensively investigated as inhibitors of various kinases and other protein targets implicated in cancer progression.[6][10]

-

Role of Fluorine: The incorporation of fluorine is a well-established strategy in drug design to improve metabolic stability by blocking sites of oxidative metabolism.[11][12][13] It can also enhance binding affinity to target proteins through favorable electrostatic or hydrophobic interactions and improve membrane permeability.[14][15]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchr.org [jchr.org]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. inhancetechnologies.com [inhancetechnologies.com]

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid. In the absence of direct experimental spectra in publicly available literature, this document synthesizes a detailed, predictive analysis based on established principles of spectroscopy and comparative data from analogous molecular structures. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar molecules. We will delve into the theoretical underpinnings of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing detailed experimental protocols for acquiring such data and a thorough interpretation of the expected spectral features.

Introduction: The Significance of this compound

This compound is a compound of significant interest in medicinal chemistry. The pyrazole moiety is a well-known pharmacophore present in a variety of approved drugs, valued for its diverse biological activities.[1] The incorporation of a fluorine atom into the benzoic acid ring can enhance metabolic stability and binding affinity to target proteins. The unique juxtaposition of these two pharmacologically relevant scaffolds suggests potential applications in various therapeutic areas. Accurate spectroscopic characterization is the cornerstone of its chemical identity, purity assessment, and structural elucidation, which are critical for any further development.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound, with its distinct functional groups, dictates its spectroscopic fingerprint.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition

A standardized approach to NMR data acquisition ensures reproducibility and accuracy.

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum in DMSO-d₆ is expected to show distinct signals for the aromatic and pyrazole protons. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and carboxylic acid groups, and the aromaticity of the pyrazole ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~13.0 | br s | - | 1H, -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift. |

| ~8.2 | d | ~2.5 | 1H, Pyrazole-H | The proton on the pyrazole ring is expected to be a doublet due to coupling with the adjacent pyrazole proton. |

| ~7.9 | dd | ~8.8, 2.5 | 1H, Ar-H | This aromatic proton is coupled to two other aromatic protons, resulting in a doublet of doublets. |

| ~7.7 | t | ~2.0 | 1H, Pyrazole-H | The proton on the pyrazole ring will appear as a triplet due to coupling with the two adjacent pyrazole protons. |

| ~7.5 | m | - | 1H, Ar-H | This aromatic proton will likely appear as a multiplet due to complex coupling with neighboring protons. |

| ~7.3 | m | - | 1H, Ar-H | Similar to the proton at 7.5 ppm, this aromatic proton is expected to be a multiplet. |

| ~6.5 | d | ~2.0 | 1H, Pyrazole-H | This pyrazole proton is a doublet due to coupling with the adjacent pyrazole proton. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of the fluorine atom will result in C-F coupling, which can be observed in the spectrum.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C=O | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region. |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-F | The carbon directly attached to the fluorine atom will show a large one-bond coupling constant. |

| ~142 | Pyrazole-C | A quaternary carbon of the pyrazole ring. |

| ~135 (d, ²JCF ≈ 25 Hz) | Ar-C | An aromatic carbon two bonds away from the fluorine atom will exhibit a smaller coupling constant. |

| ~131 | Pyrazole-C | A methine carbon of the pyrazole ring. |

| ~128 (d, ³JCF ≈ 8 Hz) | Ar-C | Aromatic carbon three bonds away from the fluorine, showing even smaller coupling. |

| ~125 | Ar-C | A quaternary aromatic carbon. |

| ~120 (d, ²JCF ≈ 20 Hz) | Ar-C | Another aromatic carbon two bonds away from the fluorine. |

| ~118 | Ar-CH | A methine aromatic carbon. |

| ~110 | Pyrazole-CH | A methine carbon of the pyrazole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Figure 3: Workflow for acquiring an IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C=C, and C-F functional groups. The IR spectrum of benzoic acid typically shows a broad O-H stretch from 3300 to 2500 cm⁻¹ due to hydrogen bonding.[2][3]

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) | The broadness is due to hydrogen bonding between the carboxylic acid groups.[2][3] |

| ~1700 | Strong | C=O stretch (carboxylic acid) | The carbonyl stretch is a very strong and characteristic absorption for carboxylic acids.[2] |

| ~1610, 1580, 1480 | Medium-Strong | C=C stretch (aromatic) | These absorptions are characteristic of the carbon-carbon double bonds within the aromatic rings. |

| ~1300 | Medium | C-N stretch | Stretching vibration of the carbon-nitrogen bond in the pyrazole ring. |

| ~1250 | Strong | C-O stretch (carboxylic acid) | The carbon-oxygen single bond stretch of the carboxylic acid group. |

| ~1150 | Strong | C-F stretch | The carbon-fluorine bond stretch typically appears in this region as a strong absorption. |

| ~920 | Broad, Medium | O-H bend (out-of-plane) | This broad absorption is also characteristic of the carboxylic acid dimer. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS Data Acquisition

Figure 4: General workflow for mass spectrometry data acquisition using Electrospray Ionization (ESI).

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₀H₇FN₂O₂. The predicted exact mass is approximately 206.05 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 207.06 would be expected.

Predicted Fragmentation Pathway:

The fragmentation of the molecular ion is likely to proceed through several key pathways:

-

Loss of H₂O: The protonated carboxylic acid can readily lose a molecule of water, leading to a fragment at m/z 189.05.

-

Loss of CO: Subsequent loss of carbon monoxide from the m/z 189.05 fragment would yield an ion at m/z 161.06.

-

Loss of COOH: The loss of the entire carboxylic acid group as a radical is also a plausible fragmentation pathway, resulting in a fragment at m/z 161.06.

-

Cleavage of the pyrazole ring: The pyrazole ring can undergo cleavage, leading to smaller fragment ions. For instance, the loss of N₂ is a common fragmentation pattern for nitrogen-containing heterocycles.[4]

Sources

- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

- 4. lifesciencesite.com [lifesciencesite.com]

A Guide to the Structural Elucidation of 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic Acid Utilizing NMR and Mass Spectrometry

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid, a key heterocyclic building block in modern drug discovery. Pyrazole derivatives are foundational scaffolds in numerous therapeutic agents, making unambiguous structural confirmation paramount.[1][2][3] This document moves beyond rote procedural descriptions to offer an in-depth analysis of the underlying principles and expected spectral outcomes in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will explore experimental design, causality behind methodological choices, and detailed interpretation of ¹H, ¹³C, ¹⁹F NMR, and high-resolution mass spectrometry data. This guide is intended for researchers, chemists, and analytical scientists in the pharmaceutical and chemical industries who require robust methods for structural validation.

Introduction: The Analytical Challenge

This compound is a trifunctional molecule incorporating a fluorinated benzene ring, a carboxylic acid, and a pyrazole moiety. Each component presents unique spectroscopic signatures and potential analytical complexities. The fluorine atom serves as a sensitive NMR probe but also introduces complex spin-spin couplings. The pyrazole ring can exhibit tautomerism, potentially complicating spectral interpretation.[4][5] The carboxylic acid group influences solubility and introduces an exchangeable proton whose observability is highly dependent on experimental conditions.[6][7]

Therefore, a multi-technique approach is not just recommended but essential for unequivocal structure confirmation. This guide will detail the synergistic use of NMR and MS to build a self-validating analytical workflow.

Molecular Properties

| Property | Value |

| Chemical Formula | C₁₀H₇FN₂O₂ |

| Molecular Weight | 206.18 g/mol |

| IUPAC Name | This compound |

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is optimal.

Experimental Design & Rationale

Choosing the Right Solvent: The selection of a deuterated solvent is the most critical initial step. While CDCl₃ is common, it is often a poor choice for carboxylic acids due to the formation of hydrogen-bonded dimers and variable chemical shifts for the acidic proton.[6][8]

Recommended Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)

-

Expertise: DMSO is a highly polar, aprotic solvent that effectively disrupts intermolecular hydrogen bonding. This results in sharper signals for exchangeable protons, such as the carboxylic acid -OH and the pyrazole N-H (if tautomerism is slow). The carboxylic acid proton typically appears as a distinct, albeit sometimes broad, singlet at a downfield chemical shift (>12 ppm), making it easier to identify.[9]

-

Trustworthiness: Using DMSO-d₆ provides a more consistent and reproducible chemical shift for the acidic proton compared to non-polar solvents.[10]

Detailed NMR Protocol

-

Sample Preparation: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. Mild heating or sonication may be applied if necessary.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity. For DMSO, the residual solvent peak should be a sharp quintet at ~2.50 ppm.

-

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum.

-

Acquire a 1D ¹³C{¹H} proton-decoupled NMR spectrum.

-

Acquire a 1D ¹⁹F{¹H} proton-decoupled NMR spectrum.

-

(Optional but Recommended) Acquire 2D correlation spectra, such as HSQC and HMBC, for unambiguous assignment of all proton and carbon signals.

-

Predicted Spectra and Interpretation

The following diagram illustrates the atom numbering scheme used for spectral assignments.

Caption: Atom numbering for this compound.

¹H NMR (400 MHz, DMSO-d₆)

The carboxylic acid proton is highly deshielded and its signal can be confirmed by a D₂O exchange experiment, where the peak disappears.[11] The protons on the fluorinated ring will exhibit splitting from both adjacent protons (H-H coupling) and the fluorine atom (H-F coupling).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-COOH (C7) | ~13.0 | br s | - | 1H |

| H3' (Pyrazole) | ~8.2 | d | J ≈ 2.0 | 1H |

| H6 (Aromatic) | ~7.9 | dd | J(H6-F) ≈ 8.0, J(H6-H4) ≈ 3.0 | 1H |

| H5' (Pyrazole) | ~7.7 | d | J ≈ 2.5 | 1H |

| H3 (Aromatic) | ~7.6 | dd | J(H3-H4) ≈ 9.0, J(H3-F) ≈ 4.5 | 1H |

| H4 (Aromatic) | ~7.5 | ddd | J(H4-H3) ≈ 9.0, J(H4-F) ≈ 8.5, J(H4-H6) ≈ 3.0 | 1H |

| H4' (Pyrazole) | ~6.5 | t | J ≈ 2.2 | 1H |

¹³C NMR (100 MHz, DMSO-d₆)

Carbons near the fluorine atom will appear as doublets due to C-F coupling. The magnitude of the coupling constant (¹J, ²J, ³J) is distance-dependent. Aromatic carboxylic acid carbonyl carbons typically resonate in the 165-175 ppm range.[10]

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant (JCF, Hz) |

| C7 (COOH) | ~167 | s | - |

| C5 (C-F) | ~160 | d | ¹J ≈ 245 |

| C1 | ~145 | s | - |

| C3' (Pyrazole) | ~141 | s | - |

| C2 (C-N) | ~135 | d | ²J ≈ 10 |

| C5' (Pyrazole) | ~131 | s | - |

| C3 | ~125 | d | ²J ≈ 25 |

| C6 | ~120 | d | ³J ≈ 8 |

| C4 | ~118 | d | ³J ≈ 8 |

| C4' (Pyrazole) | ~108 | s | - |

¹⁹F NMR (376 MHz, DMSO-d₆)

¹⁹F NMR is highly sensitive to the electronic environment.[12][13] For this molecule, a single fluorine resonance is expected. In a proton-coupled spectrum, it would appear as a multiplet due to coupling with H3, H4, and H6. In a proton-decoupled spectrum, it will be a sharp singlet. The chemical shift is typically referenced to CFCl₃.

-

Predicted δ: -110 to -125 ppm

-

Multiplicity (¹H-decoupled): Singlet

Part II: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, key structural information. Electrospray Ionization (ESI) is the preferred method for this type of polar, non-volatile molecule as it is a "soft" ionization technique that typically yields an intact molecular ion.[14][15]

Caption: General workflow for LC-MS analysis.

Detailed MS Protocol

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Dilute this stock to ~1-10 µg/mL in a typical mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system.

-

LC Method (Optional but Recommended): A short C18 column can be used to desalt the sample prior to MS analysis.

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: A brief gradient from 5% to 95% B over 5 minutes.

-

-

MS Acquisition:

-

Ionization Mode: Acquire data in both positive (ESI+) and negative (ESI-) modes.

-

Full Scan (MS1): Scan a mass range of m/z 50-500 to detect the molecular ion.

-

Tandem MS (MS/MS): Isolate the precursor ion ([M+H]⁺ or [M-H]⁻) and apply collision-induced dissociation (CID) to generate fragment ions.

-

Predicted Spectra and Fragmentation

Expected Molecular Ions (HRMS):

-

Formula: C₁₀H₇FN₂O₂

-

Exact Mass: 206.0492

-

ESI+ Ion: [M+H]⁺, Predicted m/z: 207.0565

-

ESI- Ion: [M-H]⁻, Predicted m/z: 205.0419

Fragmentation Analysis (MS/MS of [M-H]⁻ Ion)

The negative ion mode is particularly informative for carboxylic acids. The most characteristic fragmentation pathway for deprotonated benzoic acids is the loss of carbon dioxide (CO₂, 44 Da).[16][17]

Caption: Primary fragmentation pathway via decarboxylation.

The resulting anion at m/z 161.04 is a deprotonated 4-fluoro-1-(1H-pyrazol-1-yl)benzene. Further fragmentation of the pyrazole or benzene ring can occur but is typically less favorable than the initial decarboxylation.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 205.0419 ([M-H]⁻) | 161.0414 | CO₂ (44.0005 Da) | Deprotonated 4-fluoro-1-(1H-pyrazol-1-yl)benzene |

Conclusion

The structural confirmation of this compound is reliably achieved through the combined application of multinuclear NMR spectroscopy and high-resolution mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while ¹⁹F NMR offers a highly sensitive probe into the fluorinated ring's environment. Mass spectrometry confirms the elemental composition via accurate mass measurement of the molecular ion and corroborates the structure through characteristic fragmentation patterns, most notably the facile loss of CO₂ in the negative ion mode. This integrated analytical approach provides a robust and self-validating system for the unambiguous characterization of this and related compounds, ensuring data integrity for researchers in drug development and chemical synthesis.

References

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). National Institutes of Health (NIH). [Link]

-

Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. (n.d.). ACS Publications. [Link]

-

Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). LC-MS. [Link]

-

Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. (2020). Oxford Academic. [Link]

-

A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Canadian Journal of Chemistry. [Link]

-

An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. (2020). PubMed. [Link]

-

mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... (n.d.). Doc Brown's Chemistry. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar. [Link]

-

Modeling the relative response factor of small molecules in positive electrospray ionization. (2023). Royal Society of Chemistry. [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). National Institutes of Health (NIH). [Link]

-

Carboxylic Acids. (n.d.). University of Calgary. [Link]

-

2D ¹H NMR spectra analysis of the pyrazole derivative 6 p. (n.d.). ResearchGate. [Link]

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Puget Sound. [Link]

-

Supplementary Information. (n.d.). Royal Society of Chemistry. [Link]

-

Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. [Link]

-

Mass spectral investigation of compounds 1 and 11-15. (n.d.). ResearchGate. [Link]

-

Fragmentation Processes - Structure Determination of Organic Compounds. (n.d.). Pharmacy 180. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2023). ACS Omega. [Link]

-

Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). Journal of Medicinal Chemistry. [Link]

-

NMR and Mass Spectroscopy of Carboxylic Acids. (n.d.). JoVE. [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta. [Link]

-

Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. (n.d.). ACS Publications. [Link]

-

Carboxylic acid NMR. (n.d.). Chemistry LibreTexts. [Link]

-

Benzoic acids and derivatives. (2017). MassBank. [Link]

- Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. (n.d.).

-

¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. (n.d.). National Institutes of Health (NIH). [Link]

-

¹⁹F: a versatile reporter for non-invasive physiology and pharmacology using magnetic resonance. (2005). PubMed. [Link]

-

¹⁹F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (n.d.). MDPI. [Link]

-

1235865-75-4 Drug Information. (n.d.). Chembk. [Link]

-

Supplementary Materials. (n.d.). MDPI. [Link]

-

Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate. (n.d.). Pharmaffiliates. [Link]

-

2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. (n.d.). PubChem. [Link]

-

Continuous-Flow Processes for the Production of Floxacin Intermediates: Efficient C–C Bond Formation through a Rapid and Strong Activation of Carboxylic Acids. (2018). ResearchGate. [Link]

-

4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (n.d.). National Institutes of Health (NIH). [Link]

-

Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate. (n.d.). Molbase. [Link]

-

Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. (n.d.). Apicule. [Link]

-

5-fluoro-2-(pyrimidin-5-yloxy)benzoic acid. (n.d.). AABLocks. [Link]

- The preparation method of 2-amino-5-fluorobenzoic acid. (n.d.).

-

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid synthesis. (n.d.). Molbase. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. myneni.princeton.edu [myneni.princeton.edu]

- 11. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 12. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 19F: a versatile reporter for non-invasive physiology and pharmacology using magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 16. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

"CAS number for 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid"

An In-depth Technical Guide to 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic Acid

Foreword

Introduction and Molecular Overview

This compound is an aromatic carboxylic acid featuring a pyrazole ring N-arylated at the ortho-position to the carboxyl group and a fluorine atom at the meta-position. This unique combination of functional groups makes it a compelling scaffold for the development of novel therapeutic agents.

-

Fluorinated Benzoic Acid Core: The incorporation of fluorine into organic molecules is a well-established strategy in modern drug design. The carbon-fluorine bond's strength and fluorine's high electronegativity can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

-

Pyrazole Moiety: The pyrazole ring is a privileged structure in medicinal chemistry, found in numerous approved drugs.[2][3] It can act as a versatile pharmacophore, participating in hydrogen bonding and other non-covalent interactions within protein binding sites.

-

Strategic Substitution Pattern: The 2,5-substitution on the benzoic acid ring creates a specific spatial arrangement of the pyrazole and carboxyl groups, which can be crucial for target engagement and selectivity.

The convergence of these structural features suggests that this compound is a promising building block for creating new chemical entities with tailored pharmacokinetic and pharmacodynamic profiles.

Chemical Structure:

Systematic IUPAC Name: this compound

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are calculated based on its structure and serve as a preliminary guide for experimental design.

| Property | Value |

| Molecular Formula | C₁₀H₇FN₂O₂ |

| Molecular Weight | 206.18 g/mol |

| Predicted pKa | ~3.5 - 4.5 (Carboxylic Acid) |

| Predicted LogP | ~2.0 - 2.5 |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |

Synthesis and Mechanistic Insights

The most direct and logical synthetic route to this compound is through a copper-catalyzed N-arylation reaction, specifically the Ullmann condensation. This method is a robust and well-documented strategy for forming aryl-N bonds with heterocycles like pyrazole.[4][5][6]

Proposed Synthetic Workflow

The synthesis involves the coupling of a readily available fluorinated aryl halide with pyrazole. To avoid side reactions with the carboxylic acid, it is advisable to use the corresponding ester, which can be hydrolyzed in the final step.

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of Methyl 2-bromo-5-fluorobenzoate

-

To a solution of 2-bromo-5-fluorobenzoic acid (1.0 eq) in methanol (5-10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography if necessary.

Step 2: Synthesis of Methyl 5-fluoro-2-(1H-pyrazol-1-yl)benzoate (Ullmann Condensation)

-

To a reaction vessel, add methyl 2-bromo-5-fluorobenzoate (1.0 eq), pyrazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMSO (5-10 vol) and degas the mixture with nitrogen or argon.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain the pure N-arylated ester.

Step 3: Synthesis of this compound (Hydrolysis)

-

Dissolve the purified methyl ester (1.0 eq) in a mixture of THF and water.

-

Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Cool the aqueous residue in an ice bath and acidify with 1M HCl until a precipitate forms (pH ~2-3).

-

Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the final product.

Mechanism of the Ullmann Condensation

The Ullmann condensation proceeds via a copper-catalyzed cycle. While the exact mechanism can vary with the specific catalytic system, a generally accepted pathway involves the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the pyrazole and subsequent reductive elimination.

Caption: Simplified catalytic cycle for the Ullmann N-arylation of pyrazole.

Purification and Spectroscopic Characterization

Rigorous purification and characterization are essential to confirm the identity and purity of the synthesized this compound.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Characterization: A combination of spectroscopic methods should be employed to elucidate the structure.

The table below provides expected spectroscopic data based on the analysis of similar pyrazole-substituted benzoic acid derivatives.[7][8]

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~13.0 (br s, 1H, COOH), ~8.0-8.5 (m, 2H, Pyrazole-H), ~7.2-7.8 (m, 4H, Aromatic-H & Pyrazole-H). The exact shifts and coupling patterns (dd, ddd) for the aromatic protons will be influenced by the fluorine and pyrazole substituents. |

| ¹³C NMR | δ (ppm): ~165-170 (C=O), ~158-162 (C-F, with large ¹JCF coupling), ~115-145 (Aromatic and Pyrazole carbons). |

| FT-IR | ν (cm⁻¹): ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1700 (strong, C=O stretch), ~1600, 1480 (C=C aromatic stretch), ~1250 (C-F stretch). |

| Mass Spec (ESI-) | m/z: 205.04 [M-H]⁻ (Expected molecular ion peak for the deprotonated molecule). |

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound suggest its utility as a scaffold in several therapeutic areas. The strategic placement of the fluorine atom can block metabolic oxidation sites and enhance binding affinity through favorable electrostatic interactions.

-

Anti-inflammatory Agents: Many pyrazole derivatives exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).

-

Antibacterial Agents: Both fluorinated aromatics and pyrazole-containing compounds have been investigated as antibacterial agents.[9][10] The unique electronic nature of this scaffold could be explored to develop novel inhibitors of bacterial growth.

-

Enzyme Inhibitors: The carboxylic acid can act as a key binding group (e.g., to zinc metalloproteinases), while the fluorinated pyrazole moiety can occupy hydrophobic pockets and provide metabolic stability. This makes the compound a candidate for screening against various enzyme targets.

Caption: Relationship between structural features and potential applications.

Safety and Handling

As a novel chemical compound, a comprehensive Safety Data Sheet (SDS) is not available. Researchers must handle this compound with appropriate caution in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound represents a synthetically accessible and highly promising scaffold for medicinal chemistry. Its design incorporates key pharmacophoric elements—a fluorinated aromatic ring and a pyrazole heterocycle—that are known to confer desirable drug-like properties. This technical guide provides a foundational framework for its synthesis, characterization, and exploration in drug discovery programs. The insights and protocols detailed herein are intended to empower researchers to unlock the full potential of this versatile molecule.

References

-

Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link]

-

De Corte, B., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4648–4651. [Link]

-

Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]

-

ResearchGate. (2020). Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF. [Link]

-

ResearchGate. (2010). New Synthesis of Fluorinated Pyrazoles | Request PDF. [Link]

-

PubMed. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. Asian Journal of Organic Chemistry. [Link]

-

Piscopo, E., et al. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Bollettino della Societa italiana di biologia sperimentale, 58(24), 1637–1642. [Link]

-

MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules. [Link]

-

Beam, C. F., et al. (2008). A New, Facile, One-Pot Synthesis of 2-(1-Phenyl-1H-pyrazol-5-yl)benzoic Acids from Dilithiated C(α),N-Phenylhydrazones and Methyl Hydrogen Phthalate. Synthetic Communications, 38(23), 4150–4159. [Link]

-

ResearchGate. (2020). Synthesis of the pyrazolyl benzoic acid derived aldehyde. [Link]

-

ResearchGate. (1971). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. [Link]

-

ResearchGate. (2004). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF. [Link]

-

Royal Society of Chemistry. (2020). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Solubility Profiling of 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic Acid: A Methodological and Interpretive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid is a novel small molecule incorporating three key structural motifs of interest in medicinal chemistry: a benzoic acid, a pyrazole ring, and a fluorine substituent. Understanding its solubility in various organic solvents is a critical first step in its development pathway, impacting everything from synthesis and purification to formulation and bioavailability. As experimental data for this specific compound is not publicly available, this guide provides a comprehensive framework for its systematic characterization. We present the theoretical underpinnings that govern its solubility, detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and a logical framework for interpreting the resulting data. This document is designed to equip the research and drug development professional with the necessary tools to generate a robust and reliable solubility profile for this and similar novel chemical entities.

Introduction to the Compound and the Importance of Solubility

This compound is a heterocyclic aromatic compound. Its structure is notable for the N-substitution of a pyrazole ring onto the second position of a 5-fluorobenzoic acid backbone. This unique arrangement has several implications for its potential as a therapeutic agent.

-

The Pyrazole Nucleus: This five-membered heterocyclic ring is a common scaffold in many approved drugs and is recognized for its wide range of therapeutic properties.[1] It can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, making it a valuable component for engaging with biological targets.[2]

-

Fluorine Substitution: The strategic placement of a fluorine atom can significantly modulate a molecule's physicochemical properties. It can enhance metabolic stability, improve binding affinity, and alter lipophilicity, all of which are critical factors in drug design.[3]

-

The Benzoic Acid Moiety: This group provides a key acidic handle (pKa), which is crucial for modulating solubility in different pH environments and for forming salts, a common strategy for improving the biopharmaceutical properties of a drug candidate.

Given these features, a thorough understanding of the compound's solubility is paramount. Solubility is not merely a physical constant; it is a critical determinant of a compound's behavior in nearly every stage of development, from chemical synthesis and purification to its ultimate absorption and distribution in vivo.

This guide will, therefore, provide the essential causality behind experimental choices and the self-validating protocols required to build a comprehensive solubility profile from the ground up.

Foundational Physicochemical Properties Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium between the solid state and the solvated state. This balance is governed by two primary energy considerations: the energy required to break the compound's crystal lattice and the energy released upon its solvation by the solvent molecules. Key physicochemical properties provide insight into this balance.

| Property | Relevance to Solubility in Organic Solvents |

| pKa | The acidity of the carboxylic acid and the potential basicity of the pyrazole nitrogen atoms will dictate the ionization state of the molecule. In protic solvents (e.g., alcohols), this can lead to strong hydrogen bonding interactions. In basic organic solvents (e.g., pyridine), acid-base interactions can significantly enhance solubility. |

| LogP | The partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP suggests preferential solubility in non-polar, lipophilic organic solvents (e.g., toluene, dichloromethane), while a lower LogP indicates a preference for more polar environments (e.g., water, methanol). |

| Melting Point (Tm) | A high melting point often correlates with high crystal lattice energy.[4] A stable, well-ordered crystal requires more energy to disrupt, which can lead to lower solubility in solvents that cannot provide sufficient solvation energy to overcome this barrier. |

| Crystal Polymorphism | The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice and, consequently, a different solubility profile. The most stable polymorph will typically exhibit the lowest solubility. |

Predicting the precise solubility profile without experimental data is challenging. However, based on its structure, we can hypothesize:

-

Good solubility in polar protic solvents like methanol and ethanol due to hydrogen bonding with the carboxylic acid.

-

Moderate solubility in polar aprotic solvents like DMSO and DMF, which can accept hydrogen bonds.

-

Lower solubility in non-polar solvents like hexanes or toluene, unless the crystal lattice energy is exceptionally low.

Experimental Determination of Solubility

A multi-tiered approach, starting with a rapid kinetic screen followed by a definitive thermodynamic measurement for key solvents, is a robust and efficient strategy.

High-Throughput Kinetic Solubility Screening

For initial assessment across a broad range of solvents, a high-throughput method provides a rapid, albeit less precise, measure of kinetic solubility. Laser nephelometry, which measures light scattering from undissolved particles, is an excellent choice for this purpose.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).

-

Solvent Plate Preparation: Dispense 198 µL of each selected organic solvent into the wells of a 96-well microplate.

-

Compound Addition: Add 2 µL of the DMSO stock solution to the solvent wells. This creates a 1:100 dilution (target concentration of 100 µM) with a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

-

Analysis: Analyze the plate using a microplate nephelometer. The amount of scattered light is directly proportional to the amount of precipitated (insoluble) compound.

-

Interpretation: Wells with low light scattering indicate high solubility at the tested concentration, while high scattering indicates poor solubility.

Caption: High-throughput kinetic solubility workflow.

Thermodynamic Equilibrium Solubility Determination

The "gold standard" for solubility measurement is the shake-flask method. This technique determines the equilibrium solubility of a compound in a saturated solution, providing a thermodynamic value that is crucial for downstream development.

-

Material Preparation:

-

Accurately weigh a sufficient excess of solid this compound into several glass vials (e.g., 5-10 mg per vial). The excess solid is critical to ensure a saturated solution is achieved.

-

Add a precise volume of the desired organic solvent (e.g., 1.0 mL) to each vial.

-

Include a small magnetic stir bar in each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C).

-

Stir the suspensions for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued, signifying equilibrium.

-

-

Phase Separation:

-

Once equilibrium is reached, stop stirring and allow the vials to stand undisturbed for at least 1 hour for the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE). This step is critical to remove all undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase for analysis.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Caption: Shake-flask thermodynamic solubility workflow.

Data Presentation and Interpretation

The experimentally determined solubility data should be organized systematically to facilitate analysis. A selection of common organic solvents, categorized by their properties, is recommended.

Table of Expected Solubility Data for this compound

| Solvent Class | Solvent | Dielectric Constant (ε) | Polarity Index | Solubility (mg/mL) | Solubility (M) |

| Polar Protic | Methanol | 32.7 | 5.1 | Experimental Value | Calculated Value |

| Ethanol | 24.5 | 4.3 | Experimental Value | Calculated Value | |

| Isopropanol | 19.9 | 3.9 | Experimental Value | Calculated Value | |

| Polar Aprotic | Acetonitrile | 37.5 | 5.8 | Experimental Value | Calculated Value |

| Acetone | 20.7 | 5.1 | Experimental Value | Calculated Value | |

| Ethyl Acetate | 6.0 | 4.4 | Experimental Value | Calculated Value | |

| Tetrahydrofuran (THF) | 7.6 | 4.0 | Experimental Value | Calculated Value | |

| Dimethylformamide (DMF) | 36.7 | 6.4 | Experimental Value | Calculated Value | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Experimental Value | Calculated Value | |

| Non-Polar | Dichloromethane (DCM) | 9.1 | 3.1 | Experimental Value | Calculated Value |

| Toluene | 2.4 | 2.4 | Experimental Value | Calculated Value | |

| Hexanes | 1.9 | 0.1 | Experimental Value | Calculated Value |

Interpretation of Results:

-

High solubility in alcohols (Methanol, Ethanol) would confirm the dominant role of hydrogen bonding with the carboxylic acid group.

-

High solubility in DMF and DMSO would suggest that strong dipole-dipole interactions and hydrogen bond acceptance are key drivers for solvation.

-

Moderate solubility in Ethyl Acetate or THF would indicate a balance between polar and non-polar characteristics.

-

Low solubility in Toluene and Hexanes would be expected for a molecule with significant hydrogen bonding potential and polarity, unless its crystal lattice energy is very low.

By systematically applying the protocols and interpretive frameworks outlined in this guide, researchers can generate a definitive and comprehensive solubility profile for this compound, providing a solid foundation for its continued development.

References

-

PubChem. Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. National Center for Biotechnology Information.

-

Apicule. Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate (CAS No: 1235865-75-4). Apicule.

-

Ossila. 2-Fluoro-5-methylbenzoic acid. Ossila Ltd.

-

ChemicalBook. Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate. ChemicalBook.

-

ChemSrc. CAS 1235865-75-4: Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate. ChemSrc.

-

Nordmann. 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-benzoic acid methyl ester. Nordmann, Rassmann GmbH.

-

PubChem. 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. National Center for Biotechnology Information.

-

Aarti Pharmalabs Ltd. CAS 1235865-75-4 Venetoclax Intermediate. Aarti Pharmalabs Ltd.

-

Pharmaffiliates. Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate. Pharmaffiliates.

-

BLDpharm. 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid. BLDpharm.

-

Bergstrom, C. et al. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed.

-

Kamal, A. et al. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central.

-

Fani, M. et al. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega.

-

Fun, H.K. et al. 2-[5-(2-Fluoro-phen-yl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. PubMed.

-

Fun, H.K. et al. 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. PubMed Central.

-

Pharmacompass. 1235865-75-4 Drug Information. Pharmacompass.

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. BMG LABTECH.

Sources

- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 1235865-75-4: Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl… [cymitquimica.com]

- 4. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]

Investigating the In Vitro Therapeutic Potential of 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic Acid Derivatives

An In-Depth Technical Guide

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous clinically approved drugs and its broad spectrum of pharmacological activities.[1][2] This guide focuses on a specific, promising subclass: 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid derivatives. The incorporation of a fluorine atom can enhance metabolic stability and bioavailability, while the pyrazole-benzoic acid core provides a versatile platform for targeting various biological pathways.[3][4] This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to evaluating the in vitro activity of these compounds. We will delve into potential mechanisms of action, provide detailed, self-validating protocols for assessing anticancer and antimicrobial efficacy, and discuss the principles of target-specific enzyme inhibition assays.

The Rationale: Why this compound Derivatives?

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms that confers metabolic stability and diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7][8] Numerous pyrazole derivatives have been synthesized and evaluated for their potential against various cancer cell lines, often demonstrating mechanisms that involve interaction with targets like tubulin, EGFR, CDK, and DNA.[5][6]

The specific scaffold of this compound is of particular interest for several reasons:

-

Fluorine Substitution: The strategic placement of a fluorine atom is a common tactic in medicinal chemistry to modulate a compound's physicochemical properties. It can increase lipophilicity, which may improve cell membrane permeability, and block sites of metabolic degradation, thereby increasing the compound's half-life.[3]

-